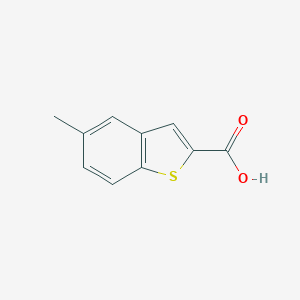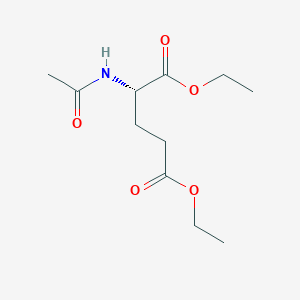
(S)-Diethyl 2-acetamidopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Diethyl 2-acetamidopentanedioate, also known as DEAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-substituted glycine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (S)-Diethyl 2-acetamidopentanedioate is not well understood. However, it has been suggested that it may act as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate and the catalyst. This complex then undergoes a reaction, resulting in the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
(S)-Diethyl 2-acetamidopentanedioate has been found to exhibit various biochemical and physiological effects, including but not limited to:
1. Anti-inflammatory activity.
2. Antioxidant activity.
3. Anticancer activity.
4. Antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-Diethyl 2-acetamidopentanedioate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using (S)-Diethyl 2-acetamidopentanedioate is its cost, which may be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for the use of (S)-Diethyl 2-acetamidopentanedioate in scientific research, including but not limited to:
1. The development of new synthetic routes for (S)-Diethyl 2-acetamidopentanedioate and its derivatives.
2. The investigation of its potential as a therapeutic agent for various diseases.
3. The study of its mechanism of action and its interaction with various biomolecules.
4. The synthesis of new compounds based on the structure of (S)-Diethyl 2-acetamidopentanedioate for various applications.
In conclusion, (S)-Diethyl 2-acetamidopentanedioate is a chemical compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (S)-Diethyl 2-acetamidopentanedioate and its derivatives for various applications.
Métodos De Síntesis
The synthesis of (S)-Diethyl 2-acetamidopentanedioate involves the reaction of diethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with ammonia to obtain (S)-Diethyl 2-acetamidopentanedioate. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
(S)-Diethyl 2-acetamidopentanedioate has been used in various scientific research studies, including but not limited to:
1. As a precursor for the synthesis of various biologically active compounds.
2. As a chiral auxiliary in asymmetric synthesis.
3. As a ligand in metal-catalyzed reactions.
4. As a starting material for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
1446-19-1 |
|---|---|
Nombre del producto |
(S)-Diethyl 2-acetamidopentanedioate |
Fórmula molecular |
C11H19NO5 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
diethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
FBAOQDIATMHNAD-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C |
SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



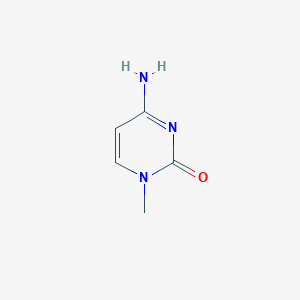
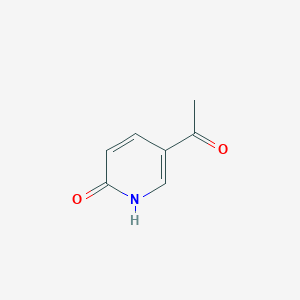
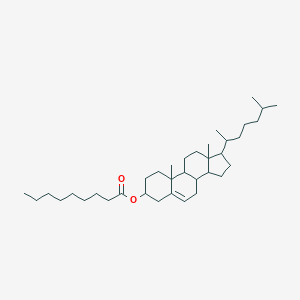
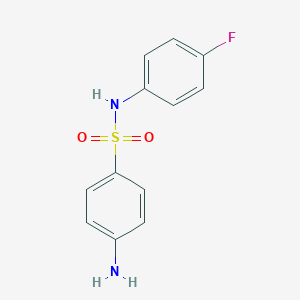
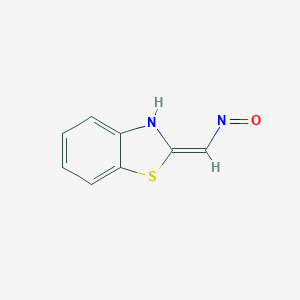
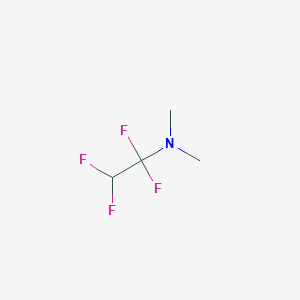
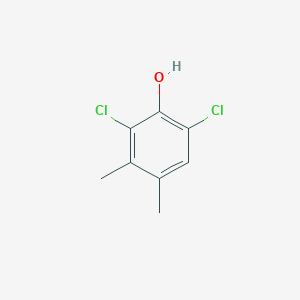
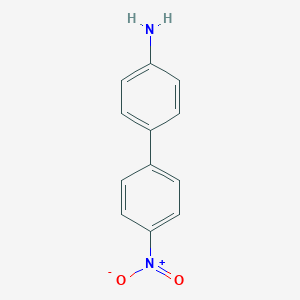
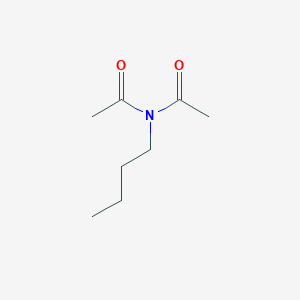

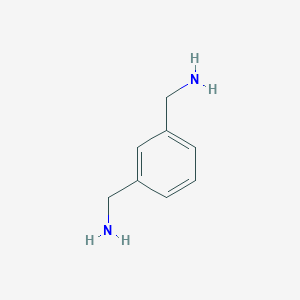
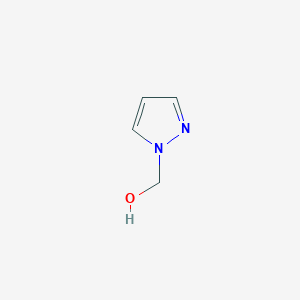
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
